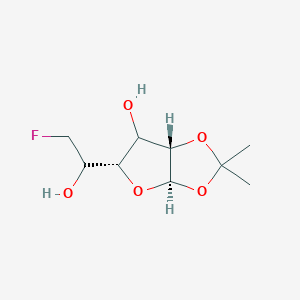
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6-deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose derivatives involves multiple steps, including the use of tetrabutylammonium fluoride in acetonitrile, yielding products like 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in significant yields. This process establishes the core fluorinated structure essential for its distinctive properties (Foster, Hems, & Webber, 1967).
Molecular Structure Analysis
X-ray crystallography has been used to elucidate the molecular structure of similar compounds, such as 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This analysis reveals the crystal packing and conformational details, contributing to a deeper understanding of its structural characteristics (Argentini, Weinreich, Oberti, & Ungaretti, 1986).
Scientific Research Applications
PET Radioligand Development
6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose has been explored for its potential in developing PET (Positron Emission Tomography) radioligands. A study by Neal et al. (2005) synthesized 6-deoxy-6-[18F]fluoro-D-glucose ([18F]6FDG) from this compound. This radioligand may be more representative in vivo for assessing glucose transport than 2FDG (Neal, T., Schumann, W., Berridge, M., & Landau, B., 2005).
Synthesis of Modified Glucose Derivatives
Tsoukala et al. (2008) and (2007) described the chemical synthesis of various modified glucose derivatives using 3-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose. These derivatives are precursors for nucleosides like thymine, which have potential antitumor or antiviral properties (Tsoukala, E., Manta, S., Tzioumaki, N., Agelis, G., & Komiotis, D., 2008) and (Tsoukala, E., Agelis, G., Dolinšek, J., Botić, T., Cencič, A., & Komiotis, D., 2007).
Applications in Coordination Chemistry
Gottschaldt et al. (2004) synthesized binuclear copper(II) complexes using derivatives of 6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose. These complexes exhibited different catalytic properties in catecholoxidase-like reactions, highlighting the compound's utility in coordination chemistry and possibly in enzymatic studies (Gottschaldt, M., Wegner, R., Görls, H., Klüfers, P., Jäger, E., & Klemm, D., 2004).
Synthesis of Monosaccharides and Carbanucleosides
Research by Hung et al. (2001) and Roy et al. (2006) demonstrated the synthesis of various monosaccharides and carbanucleosides from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose derivatives. This work shows the compound's versatility in synthesizing structurally diverse molecules, which can be important for the development of pharmaceuticals and biochemical research (Hung, S., Thopate, S., & Puranik, R., 2001) and (Roy, B., Maity, J., Drew, M., Achari, B., & Mandal, S., 2006).
Safety And Hazards
The safety and hazards associated with 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose are not explicitly mentioned in the search results. However, it is important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for the use of 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose are not explicitly mentioned in the search results. However, given its profound effectiveness against diverse viral infections, it offers immense potential for therapeutic interventions1.
properties
IUPAC Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRTKRPEAMGAU-COJRLMGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CF)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747491 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
CAS RN |
87586-05-8 |
Source


|
| Record name | (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)
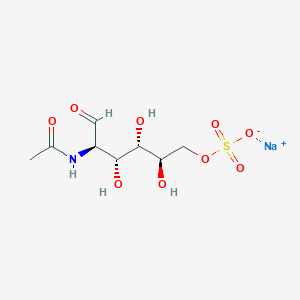

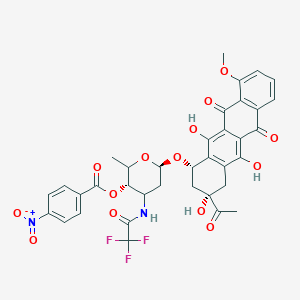

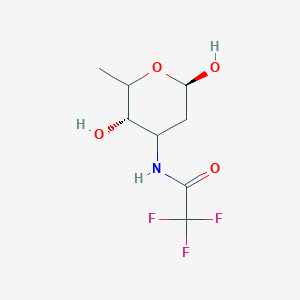
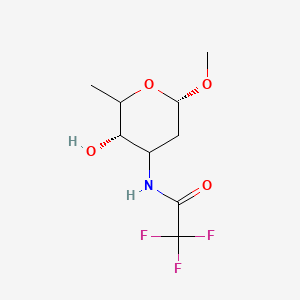
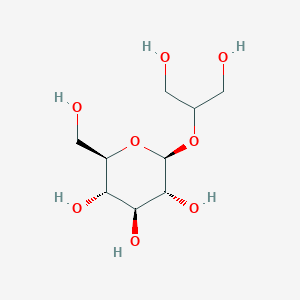
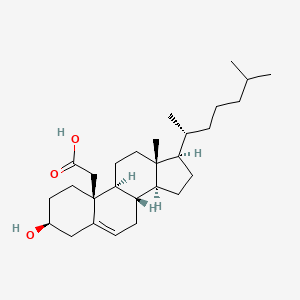


![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)
